Fmoc-Lys(Me)3-OH 氯化物

描述

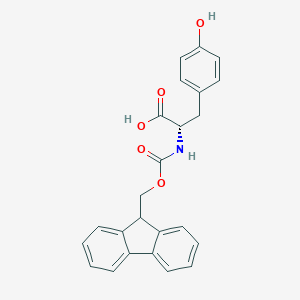

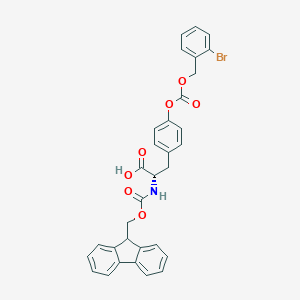

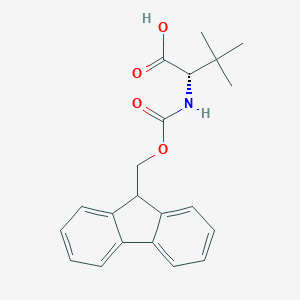

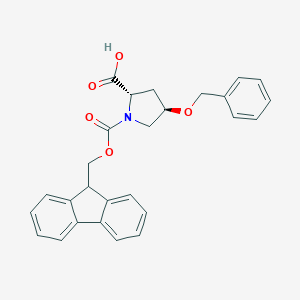

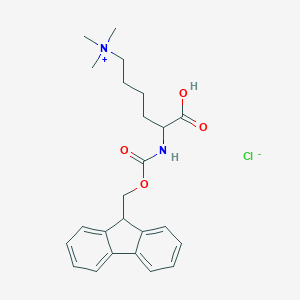

Fmoc-Lys(Me)3-OH chloride is a chemical compound with the molecular formula C24H31ClN2O4 . It is one of the common N-terminal protected reagents used in peptide synthesis . The Fmoc group is used to protect the amino group of lysine, allowing for selective deprotection and subsequent chemical reactions during peptide assembly .

Synthesis Analysis

Fmoc-Lys(Me)3-OH chloride is commonly used in the synthesis of peptides . Some reported examples include the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates .

Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Me)3-OH chloride is characterized by a molecular formula of C24H31ClN2O4 . Its average mass is 446.967 Da and its monoisotopic mass is 446.197235 Da .

Chemical Reactions Analysis

Fmoc-Lys(Me)3-OH chloride is a key reagent in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . It is also used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .

科学研究应用

超分子凝胶:Fmoc-Lys(Fmoc)-OH 用于制造超分子水凝胶,由于其生物相容性和可生物降解的特性,在生物医学领域具有应用。这些凝胶表现出抗菌活性,并且它们的有效性可以通过银混合物来提高 (Croitoriu 等,2021)。

多肽合成:Fmoc-Lys(Boc)-OH 用于合成多肽,这可以为疾病预防和治疗提供新的方法。合成过程旨在提高效率和产率 (赵一楠和 Melanie Key,2013)。

有机凝胶剂:Fmoc 和 Boc 单取代的环 (L-Lys-L-Lys) 作为有机凝胶剂,在各种溶剂中形成稳定的热可逆有机凝胶。这些材料自组装成纳米纤维、纳米带或纳米管网络结构,在纳米技术中具有潜在应用 (宗等,2016)。

肽连接:合成了叠氮基保护的 Fmoc–Lys–OH 并将其用于肽连接,这是一个在合成各种生物分子中很重要的过程 (片山等,2008)。

超声诱导凝胶化:Fmoc-Lys(Fmoc)-OH 及其衍生物可以在超声处理下使各种醇和芳香溶剂胶化,显示出较低的最小胶凝浓度。此特性对于新型材料和药物递送系统的开发非常重要 (耿等,2017)。

脂质组学:Fmoc 氯化物用于分析乙醇胺甘油磷脂 (PE) 和溶血 PE 分子种类,提高质谱中的灵敏度和识别能力,这对于理解复杂的脂质组至关重要 (韩等,2005)。

抗菌肽:Fmoc 基团用于合成抗菌肽,在治疗感染方面具有潜在应用 (Liakopoulou-Kyriakides 等,1997)。

胰岛素类似物合成:Fmoc-Lys(Pac)-OH 用于制备新型半合成胰岛素类似物,这是糖尿病治疗的重要进展 (Žáková 等,2007)。

作用机制

Target of Action

Fmoc-Lys(Me)3-OH Chloride is a derivative of the amino acid lysine . The primary target of this compound is the amine group of lysine residues in peptide and protein synthesis . The Fmoc group is used to protect the amine group of lysine, allowing for selective deprotection and subsequent chemical reactions during peptide assembly .

Biochemical Pathways

Fmoc-Lys(Me)3-OH Chloride is primarily involved in the synthesis of peptides and proteins . It is used as a building block in the formation of peptide linkers for monoclonal antibody-auristatin F conjugates . The compound plays a crucial role in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues .

Result of Action

The primary result of the action of Fmoc-Lys(Me)3-OH Chloride is the synthesis of peptides and proteins with specific properties . For example, it has been used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates have been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs for the treatment of cancer .

Action Environment

The action of Fmoc-Lys(Me)3-OH Chloride is influenced by various environmental factors. For instance, the compound is typically stored at temperatures between +2°C to +8°C . The reaction suitability of the compound is associated with Fmoc solid-phase peptide synthesis . The specific conditions of the peptide synthesis process, such as the pH, temperature, and solvent used, can significantly impact the compound’s action, efficacy, and stability .

安全和危害

When handling Fmoc-Lys(Me)3-OH chloride, it is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn. Dry clean up procedures should be used to avoid generating dust .

未来方向

Fmoc-Lys(Me)3-OH chloride, as a common N-terminal protected reagent used in peptide synthesis, has potential for further applications in the synthesis of various peptides and proteins . Its use in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates suggests potential applications in the development of new therapeutic agents .

生化分析

Biochemical Properties

Fmoc-Lys(Me)3-OH chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates

Molecular Mechanism

The molecular mechanism of action of Fmoc-Lys(Me)3-OH chloride is primarily related to its role in peptide synthesis. It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

属性

IUPAC Name |

[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJRNPVABVHOAJ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201004-29-7 | |

| Record name | 1-Pentanaminium, 5-carboxy-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-N,N,N-trimethyl-, chloride (1:1), (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。